Cas no 1003886-03-0 ((4S,4'S)-2,2'-Cyclobutylidenebis[4,5-dihydro-4-(phenylmethyl)oxazole])
![(4S,4'S)-2,2'-Cyclobutylidenebis[4,5-dihydro-4-(phenylmethyl)oxazole] structure](https://www.kuujia.com/scimg/cas/1003886-03-0x500.png)
(4S,4'S)-2,2'-Cyclobutylidenebis[4,5-dihydro-4-(phenylmethyl)oxazole] Chemical and Physical Properties
Names and Identifiers
-
- (4S,4'S)-2,2'-Cyclobutylidenebis[4,5-dihydro-4-(phenylmethyl)oxazole]
- (4S)-4-benzyl-2-{1-[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]cyclobutyl}-4,5-dihydro-1,3-oxazole
- BS-45328
- E74991
- CS-0104010
- (4S)-4-benzyl-2-[1-[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]cyclobutyl]-4,5-dihydro-1,3-oxazole
- (4S,4'S)-2,2'-(Cyclobutane-1,1-diyl)bis(4-benzyl-4,5-dihydrooxazole)
- 1003886-03-0
-
- Inchi: 1S/C24H26N2O2/c1-3-8-18(9-4-1)14-20-16-27-22(25-20)24(12-7-13-24)23-26-21(17-28-23)15-19-10-5-2-6-11-19/h1-6,8-11,20-21H,7,12-17H2
- InChI Key: KJPOBVNUFCEBHH-UHFFFAOYSA-N
- SMILES: O1CC(CC2C=CC=CC=2)N=C1C1(C2=NC(CC3C=CC=CC=3)CO2)CCC1
Computed Properties
- Exact Mass: 374.199428076g/mol
- Monoisotopic Mass: 374.199428076g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 28
- Rotatable Bond Count: 6
- Complexity: 550
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 43.2
- XLogP3: 4.4
(4S,4'S)-2,2'-Cyclobutylidenebis[4,5-dihydro-4-(phenylmethyl)oxazole] Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S91380-100mg |
(4S,4'S)-2,2'-(Cyclobutane-1,1-diyl)bis(4-benzyl-4,5-dihydrooxazole) |
1003886-03-0 | 95% | 100mg |
¥554.0 | 2024-07-19 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S91380-1g |
(4S,4'S)-2,2'-(Cyclobutane-1,1-diyl)bis(4-benzyl-4,5-dihydrooxazole) |
1003886-03-0 | 95% | 1g |
¥3284.0 | 2024-07-19 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S91380-250mg |
(4S,4'S)-2,2'-(Cyclobutane-1,1-diyl)bis(4-benzyl-4,5-dihydrooxazole) |
1003886-03-0 | 95% | 250mg |
¥1051.0 | 2024-07-19 | |
SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | lj1984-100mg |
(4S,4'S)-2,2'-Cyclobutylidenebis[4,5-dihydro-4-(phenylmethyl)oxazole] |
1003886-03-0 | 100mg |
¥0.0 | 2024-07-19 | ||
eNovation Chemicals LLC | Y1235061-100mg |
(4S,4'S)-2,2'-(Cyclobutane-1,1-diyl)bis(4-benzyl-4,5-dihydrooxazole) |
1003886-03-0 | 95% | 100mg |
$130 | 2024-06-05 | |
eNovation Chemicals LLC | Y1235061-50mg |
(4S,4'S)-2,2'-(Cyclobutane-1,1-diyl)bis(4-benzyl-4,5-dihydrooxazole) |
1003886-03-0 | 95% | 50mg |
$100 | 2025-02-24 | |
Aaron | AR01KLPY-1g |
(4S,4'S)-2,2'-(Cyclobutane-1,1-diyl)bis(4-benzyl-4,5-dihydrooxazole) |
1003886-03-0 | 95% | 1g |
$460.00 | 2025-02-12 | |
Aaron | AR01KLPY-250mg |
(4S,4'S)-2,2'-(Cyclobutane-1,1-diyl)bis(4-benzyl-4,5-dihydrooxazole) |
1003886-03-0 | 95% | 250mg |
$146.00 | 2025-02-12 | |
eNovation Chemicals LLC | Y1235061-1g |
(4S,4'S)-2,2'-(Cyclobutane-1,1-diyl)bis(4-benzyl-4,5-dihydrooxazole) |
1003886-03-0 | 95% | 1g |
$485 | 2025-02-24 | |
eNovation Chemicals LLC | Y1235061-250mg |
(4S,4'S)-2,2'-(Cyclobutane-1,1-diyl)bis(4-benzyl-4,5-dihydrooxazole) |
1003886-03-0 | 95% | 250mg |
$170 | 2025-02-24 |
(4S,4'S)-2,2'-Cyclobutylidenebis[4,5-dihydro-4-(phenylmethyl)oxazole] Related Literature
-
Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
-
Katharina Franziska Pirker Food Funct., 2010,1, 262-268
-
3. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
-
Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
-
Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
Additional information on (4S,4'S)-2,2'-Cyclobutylidenebis[4,5-dihydro-4-(phenylmethyl)oxazole]
(4S,4'S)-2,2'-Cyclobutylidenebis[4,5-dihydro-4-(phenylmethyl)oxazole] and Its Significance in Modern Chemical Biology
The compound with the CAS number 1003886-03-0 represents a fascinating molecule in the realm of chemical biology, specifically characterized by its unique structural framework and stereochemical configuration. This compound, formally known as (4S,4'S)-2,2'-Cyclobutylidenebis[4,5-dihydro-4-(phenylmethyl)oxazole], has garnered significant attention due to its potential applications in pharmaceutical research and development. The intricate architecture of this molecule, featuring a cyclobutylidene bridge connected to two oxazole rings, makes it a promising candidate for further exploration in drug discovery and molecular recognition.
In recent years, the field of chemical biology has witnessed remarkable advancements in understanding the relationship between molecular structure and biological activity. The stereochemistry of the compound (4S,4'S)-2,2'-Cyclobutylidenebis[4,5-dihydro-4-(phenylmethyl)oxazole] plays a crucial role in determining its interactions with biological targets. The presence of the (4S,4'S) configuration suggests a high degree of specificity, which is often essential for therapeutic agents. This stereochemical purity is a result of meticulous synthetic methodologies that ensure the accurate arrangement of atoms in three-dimensional space.
The oxazole moiety is a well-known pharmacophore in medicinal chemistry, contributing to the biological activity of numerous compounds. In (4S,4'S)-2,2'-Cyclobutylidenebis[4,5-dihydro-4-(phenylmethyl)oxazole], the oxazole rings are linked by a cyclobutylidene unit, which introduces rigidity and stability to the molecule. This structural feature not only enhances the compound's solubility but also influences its binding affinity to biological targets. The phenylmethyl (benzyl) group attached to the oxazole ring further modulates the electronic properties of the molecule, making it more amenable to interactions with biological systems.
Recent studies have highlighted the importance of conformational flexibility in drug design. The cyclobutylidene bridge in (4S,4'S)-2,2'-Cyclobutylidenebis[4,5-dihydro-4-(phenylmethyl)oxazole] provides a balance between rigidity and flexibility, allowing the molecule to adapt to various binding environments. This conformational adaptability is crucial for achieving high efficacy and selectivity in drug development. Computational modeling and molecular dynamics simulations have been instrumental in elucidating the structural dynamics of this compound, providing insights into its potential interactions with biological targets.
The pharmacological potential of (4S,4'S)-2,2'-Cyclobutylidenebis[4,5-dihydro-4-(phenylmethyl)oxazole] has been explored in several preclinical studies. These studies have demonstrated its ability to modulate various biological pathways, including those involved in inflammation and neurodegeneration. The compound's interaction with specific enzymes and receptors has been investigated using biochemical assays and cell-based models. Preliminary results suggest that it may exhibit inhibitory effects on certain kinases and transcription factors, which are implicated in various diseases.
The synthesis of complex molecules like (4S,4'S)-2,2'-Cyclobutylidenebis[4,5-dihydro-4-(phenylmethyl)oxazole] requires advanced synthetic techniques that ensure high yield and enantiomeric purity. Chiral resolution methods and asymmetric synthesis strategies have been employed to achieve the desired stereochemical configuration. These synthetic approaches not only highlight the ingenuity of modern organic chemistry but also underscore the importance of precision in molecular construction for pharmaceutical applications.
The role of computational chemistry in drug discovery cannot be overstated. Advanced algorithms and machine learning models have been used to predict the biological activity of (4S,4'S)-2,2'-Cyclobutylidenebis[4,5-dihydro-4-(phenylmethyl)oxazole] based on its structural features. These computational tools have accelerated the process of identifying lead compounds for further optimization. By integrating experimental data with computational predictions, researchers can more efficiently navigate the complex landscape of drug discovery.
In conclusion,the compound with CAS number 1003886-03-0, specifically named as (4S,4'S)-2,2'-Cyclobutylidenebis[45-dihydro-45(dipheny1methyl)oxazole] , represents a significant advancement in chemical biology and pharmaceutical research。 Its unique structural features, stereochemical configuration, and pharmacological potential make it a valuable candidate for further exploration。 As our understanding of molecular interactions continues to evolve, compounds like this are poised to play a pivotal role in developing novel therapeutic agents that address unmet medical needs。
1003886-03-0 ((4S,4'S)-2,2'-Cyclobutylidenebis[4,5-dihydro-4-(phenylmethyl)oxazole]) Related Products
- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)
- 2228991-37-3(2-amino-1-5-(4-fluorophenyl)furan-2-ylpropan-1-one)
- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)
- 1388054-38-3(O-(3-methyl-4-nitrophenyl)methylhydroxylamine)
- 1820704-65-1(ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate)
- 1993365-96-0(2-{[(1S,2S)-2-Hydroxycyclohexyl]sulfanyl}-5-methylpyrimidin-4-ol)
- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)
- 904813-98-5(2-(phenylamino)-2-(pyridin-2-yl)acetonitrile)
- 886955-92-6(N-(4-acetamidophenyl)-2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)
- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)
